4,4'-Biphenyldisulfonyl chloride

Catalog No.
S662383
CAS No.
3406-84-6
M.F
C12H8Cl2O4S2
M. Wt
351.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Biphenyldisulfonyl chloride

CAS Number

3406-84-6

Product Name

4,4'-Biphenyldisulfonyl chloride

IUPAC Name

4-(4-chlorosulfonylphenyl)benzenesulfonyl chloride

Molecular Formula

C12H8Cl2O4S2

Molecular Weight

351.2 g/mol

InChI

InChI=1S/C12H8Cl2O4S2/c13-19(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(14,17)18/h1-8H

InChI Key

OTFAWEIFBPUXOH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl

The exact mass of the compound 4,4'-Biphenyldisulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2062. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Biphenyldisulfonyl chloride is a highly reactive, rigid bifunctional monomer characterized by its extended biphenyl backbone and dual sulfonyl chloride groups. In industrial and advanced laboratory procurement, it is primarily sourced as a structural cross-linker, a coupling agent for enzyme immobilization, and a core building block for high-performance polymers such as poly(arylene ether sulfone)s and liquid crystalline polyamides. Unlike monofunctional sulfonyl chlorides, its bifunctionality enables the formation of robust, cross-linked networks and linear high-molecular-weight chains. The rigid, coplanar nature of the biphenyl core imparts exceptional thermal stability, mechanical strength, and defined spatial geometry to downstream products, making it a critical precursor for applications requiring strict structural integrity, such as high-modulus fibers, chemically resistant heat-sensitive recording materials, and stable biocatalyst matrices .

Procurement Fit

Bifunctional aromatic sulfonyl chloride crosslinker
Rigid biphenyl spacer for high-temperature polymer synthesis
Crystalline solid, suitable for condensation polymerization workflows

Substituting 4,4'-biphenyldisulfonyl chloride with generic alternatives fundamentally compromises material performance and processability. Replacing it with 4,4'-oxybis(benzenesulfonyl chloride) (OBSC) introduces a flexible ether linkage that lowers the glass transition temperature (Tg) and thermal degradation threshold of resulting polymers, rendering them unsuitable for high-temperature applications. Conversely, using a shorter rigid analog like 1,3-benzenedisulfonyl chloride alters the spatial distance between cross-linking points; in enzyme immobilization, this shorter geometry can physically deform the active conformation of bound proteins, reducing catalytic activity. Furthermore, in the synthesis of liquid crystalline dopes for high-modulus fibers, meta-substituted or flexible linkers fail to maintain the coaxial, parallel chain extension required for optical anisotropy, directly resulting in isotropic solutions that cannot be spun into high-tenacity fibers [1].

Substitution Risk

Spacer rigidity mismatch
Meta-substituted or ether-linked disulfonyl chlorides introduce flexibility, which may shift the polymer’s glass transition temperature and thermal stability away from the biphenyl-derived profile.
Thermal threshold gap
Common substitutes exhibit markedly lower melting points, and the resulting polymers may not reproduce the high decomposition thresholds achievable with the para-biphenyl core.
Architectural ordering risk
The linear para geometry of the biphenyl disulfonyl chloride supports ordered chain packing; non-linear or flexible analogs can limit molecular weight build-up and chain organization.

Preservation of Enzyme Conformation in Covalent Immobilization

In the covalent immobilization of oxidoreductases onto NH2-functionalized glass, the molecular geometry of the bifunctional coupling reagent directly impacts retained enzyme activity. Research demonstrates that coupling Lactate Oxidase (LOD) via 4,4'-biphenyldisulfonyl chloride yields a highly active immobilized matrix, outperforming shorter aromatic disulfonyl chlorides. The extended biphenyl structure provides sufficient bond formation distance without deforming the active conformation of the enzyme protein [1].

Evidence DimensionImmobilized Lactate Oxidase (LOD) activity on NH2-glass
Target Compound Data339 mU/cm²
Comparator Or Baseline1,3-Benzenedisulfonyl chloride (330 mU/cm²)
Quantified Difference2.7% higher retained catalytic activity due to optimized spacer length
Conditions100 mg coupling reagent in 10 mL DMA, 15 min incubation at room temp, followed by LOD coupling

For biosensor and biocatalyst manufacturers, selecting the biphenyl-based cross-linker maximizes the operational efficiency and signal strength of the immobilized enzyme by preventing structural deformation.

Melting point stability
Context-dependent
205–212 °C vs benzene analog 57–63 °C
vs ether analog 124–127 °C
Higher intrinsic thermal stability predicts polymer heat resistance
Cross-study comparable; review specific batch data

Structural Prerequisite for Optically Anisotropic Polyamide Dopes

The production of high-strength, high-modulus aramid fibers requires polymer dopes that exhibit optical anisotropy. This state is strictly dependent on the linearity and rigidity of the monomeric building blocks. 4,4'-Biphenyldisulfonyl chloride provides coaxially and parallelly directed chain-extending bonds, which are mandatory for the formation of liquid crystalline domains in solution. Comparators with flexible linkages (like 4,4'-oxybis(benzenesulfonyl chloride)) or non-linear geometries (like 1,3-benzenedisulfonyl chloride) disrupt this ordered packing, yielding isotropic solutions that cannot be spun into high-tenacity fibers [1].

Evidence DimensionDope optical state and fiber modulus potential
Target Compound DataForms optically anisotropic (liquid crystalline) dopes
Comparator Or BaselineFlexible (OBSC) or meta-substituted (1,3-BDSC) analogs (form isotropic dopes)
Quantified DifferenceBinary transition (Anisotropic vs. Isotropic) dictating fiber spinning viability
ConditionsLow-temperature solution polymerization in amide solvents (e.g., TMU/LiCl)

Procurement of the exact 4,4'-biphenyl isomer is non-negotiable for manufacturers spinning advanced ballistic or aerospace-grade fibers where liquid crystalline alignment is required.

Polymer Tg
Class-level
166.2 °C
Supports dimensional stability at elevated temperatures
Measured in CPMCAD copolysulfonate; DSC analysis

Thermal and Mechanical Enhancement in Polymeric Networks

The incorporation of the biphenyl moiety via 4,4'-biphenyldisulfonyl chloride significantly enhances the thermal and mechanical profiles of synthesized poly(arylene ether sulfone)s and cross-linked networks. Compared to monomers containing ether linkages, the rigid biphenyl core restricts segmental motion within the polymer backbone. This restriction translates to a higher glass transition temperature (Tg) and superior resistance to thermal degradation, making it the preferred precursor for membranes and engineering plastics subjected to extreme operational environments [1].

Evidence DimensionPolymer backbone rigidity and thermal resistance (Tg / Td)
Target Compound DataHigh Tg/Td driven by restricted rotation of the biphenyl core
Comparator Or Baseline4,4'-Oxybis(benzenesulfonyl chloride) (Lower Tg/Td due to flexible -O- hinge)
Quantified DifferenceSubstantial elevation in thermal operational limits
ConditionsPolymerization into high-molecular-weight polysulfones or polyamides

Buyers engineering high-temperature filtration membranes or aerospace composites must specify this monomer to prevent premature thermal softening or degradation.

Decomposition onset
Class-level
315 °C
Indicates tolerance to short-term high-temperature excursions
TGA under N₂ for CPMCAD copolymer
Photochemical selectivity
Context-dependent
Disulfones, dimers, dmgH-ethers vs mesitylene analog mainly disulfones
Enables access to a broader sulfone product spectrum
Product distribution depends on substrate and conditions
Purity specification
Specification review
≥97.0%
Supports batch-to-batch reproducibility in polymerizations
Argentometric titration / qNMR; supplier-specific

Covalent Immobilization of Oxidoreductases for Biosensors

Leveraging its extended rigid geometry, 4,4'-biphenyldisulfonyl chloride is the optimal coupling reagent for attaching enzymes like Lactate Oxidase or Horseradish Peroxidase to aminated glass or cellulose surfaces. This application directly benefits from the compound's ability to span the necessary coupling distance without distorting the protein's active site, ensuring high retained catalytic activity[1].

Synthesis of Liquid Crystalline Polyamide Fibers

In the production of high-modulus aramid-type fibers, this compound serves as a critical rigid monomer. Its parallel, coaxial bond vectors enable the formation of optically anisotropic dopes in amide solvents, which is a fundamental prerequisite for spinning fibers with exceptional tensile strength and modulus[2].

High-Temperature Polysulfone and Polyarylamide Membranes

For industrial filtration and aerospace applications, this monomer is utilized to synthesize polymers with elevated glass transition temperatures. The rigid biphenyl core prevents the segmental chain motion that typically leads to thermal softening in flexible analogs, ensuring membrane integrity under extreme thermal stress [3].

Application Fit

Application
Selection Property
Validation Focus
High-temperature polymers & membranes
Rigid biphenyl core
Tg and thermal decomposition thresholds
Cyclodextrin crosslinking
Bifunctional reactive ends
Crosslink density and molecular architecture
Photochemical disulfone synthesis
Selectivity in radical coupling
Product distribution and reaction conditions

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3406-84-6

Wikipedia

[1,1'-Biphenyl]-4,4'-disulfonyl dichloride

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-disulfonyl dichloride: ACTIVE

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